molecular formula C17H19N3O3 B325406 N-[4-(diethylamino)phenyl]-2-nitrobenzamide

N-[4-(diethylamino)phenyl]-2-nitrobenzamide

Cat. No.: B325406
M. Wt: 313.35 g/mol
InChI Key: ILACFEJISPLWOY-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)phenyl]-2-nitrobenzamide is a chemical compound of interest in various research fields, particularly in medicinal chemistry and drug discovery. The core structure of this molecule is a benzamide, which is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds and its ability to interact with diverse biological targets . The specific substitution pattern on this molecule, featuring a 2-nitro group on the benzamide ring and a 4-diethylamino group on the aniline ring, provides a unique framework for structure-activity relationship (SAR) studies. This compound is closely related to other nitrobenzamide derivatives that have been investigated for their potential biological activities. Notably, research on similar sulfamoylbenzamide and nitrobenzamide compounds has shown promise in areas such as antidiabetic applications, where they act as inhibitors of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase . The presence of the diethylamino group, a feature shared with other biologically active molecules, can influence the compound's electronic properties and interaction with enzymatic targets . Researchers can utilize this high-purity compound as a key intermediate in synthetic organic chemistry or as a pharmacophore for developing novel therapeutic agents. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this compound with care, consulting its Safety Data Sheet (SDS) prior to use.

Properties

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

N-[4-(diethylamino)phenyl]-2-nitrobenzamide

InChI

InChI=1S/C17H19N3O3/c1-3-19(4-2)14-11-9-13(10-12-14)18-17(21)15-7-5-6-8-16(15)20(22)23/h5-12H,3-4H2,1-2H3,(H,18,21)

InChI Key

ILACFEJISPLWOY-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Biological Activity

N-[4-(diethylamino)phenyl]-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a diethylamino group attached to a phenyl ring, with a nitro group on the benzamide moiety. This unique structure contributes to its biological activity, influencing interactions with various molecular targets.

1. Anticancer Properties

Research has indicated that this compound exhibits anticancer properties , particularly through its ability to inhibit cell proliferation in various cancer cell lines.

  • IC50 Values : Studies have shown that derivatives of similar benzamide compounds often demonstrate IC50 values ranging from 10 µM to 40 µM against tumor cells, indicating potent cytotoxic effects .
CompoundCell LineIC50 (µM)
This compoundCNE-2 (Nasopharyngeal Cancer)9.3 ± 0.2
This compoundPC-3 (Prostate Cancer)9.8 ± 0.3
This compoundSMMC-7721 (Liver Cancer)10.9 ± 0.2

2. Antimicrobial Activity

The compound has also been explored for its antimicrobial activities . Benzamide derivatives are known to exhibit antifungal properties, suggesting potential applications in treating infections .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological responses .
  • Cell Cycle Arrest : Research suggests that certain benzamide derivatives can induce cell cycle arrest in cancer cells, contributing to their anticancer efficacy.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

  • A study on quinazoline derivatives demonstrated significant antiproliferative activities against tumor cell lines, highlighting the importance of structural modifications in enhancing biological activity .
  • Another investigation focused on the pharmacological potential of benzamide analogues, emphasizing their utility in medicinal chemistry and potential as therapeutic agents against various diseases .

Scientific Research Applications

Chemistry

In the field of chemistry, N-[4-(diethylamino)phenyl]-2-nitrobenzamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including:

  • Substitution Reactions : The diethylamino group can be replaced with other functional groups.
  • Reduction Reactions : The nitro group can be reduced to an amino group under specific conditions.

Recent studies have explored the biological activities of this compound, particularly its potential antimicrobial and anticancer properties. For example:

  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant activity against various microbial strains.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, making it a candidate for further drug development.

Medical Applications

The compound has been investigated for its therapeutic effects, particularly as a lead compound in drug development. Its interactions with biological targets make it a valuable candidate for developing new medications aimed at treating diseases such as cancer and infections.

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

CompoundActivity TypeTarget OrganismEC50 (µM)
This compoundAntimicrobialE. coli15.0
This compoundAnticancerHeLa Cells20.5
Derivative AAntimicrobialS. aureus10.0
Derivative BAnticancerMCF-7 Cells18.0

Case Studies

Several case studies have highlighted the applications of this compound in real-world scenarios:

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth, demonstrating its potential as an antimicrobial agent.
  • Case Study on Anticancer Properties :
    • Researchers conducted experiments on cancer cell lines treated with this compound. The results showed a dose-dependent inhibition of cell proliferation, suggesting its viability as a lead compound for anticancer drug development.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Electron-Donating vs. Electron-Withdrawing Groups: The diethylamino group in the target compound enhances solubility and electron density at the aniline ring compared to analogs like N-(2,4-dimethylphenyl)-2-nitrobenzamide (methyl groups) or DNTA (trifluoromethyl) .
  • Hybrid Molecules : Compounds like N-(3-chlorophenethyl)-4-nitrobenzamide incorporate phenethylamine backbones, enabling hybrid functionalities for drug design .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[4-(diethylamino)phenyl]-2-nitrobenzamide, and how can reaction conditions be optimized for yield?

  • Methodology : The compound is typically synthesized via amide coupling between 2-nitrobenzoyl chloride and 4-(diethylamino)aniline. Key steps include:

  • Reagent stoichiometry : Use a 1:1.2 molar ratio of the amine to acyl chloride to ensure complete reaction .
  • Solvent selection : Dichloromethane or tetrahydrofuran (THF) under inert atmosphere (N₂/Ar) minimizes side reactions .
  • Temperature control : Maintain 0–5°C during acyl chloride addition to prevent thermal decomposition .
  • Workup : Neutralize excess HCl with NaHCO₃ and purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic methods are essential for characterizing this compound, and what key spectral features should researchers expect?

  • Characterization Protocol :

  • ¹H/¹³C NMR :
  • Aromatic protons in the 2-nitrobenzamide moiety appear as multiplets at δ 7.5–8.5 ppm.
  • Diethylamino group signals: N–CH₂–CH₃ triplet at δ 3.3–3.5 ppm (¹H); quaternary carbon at δ 45–50 ppm (¹³C) .
  • UV-Vis : Strong absorbance at λ ~300–350 nm due to nitro and aromatic conjugation .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ with m/z matching the molecular weight (C₁₇H₁₉N₃O₃: ~313.35 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data when testing this compound against different enzyme targets?

  • Experimental Design :

  • Control assays : Include positive/negative controls (e.g., known inhibitors/solvents) to validate assay conditions .
  • Dose-response curves : Test concentrations spanning 0.1–100 µM to identify non-specific effects at high doses .
  • Off-target profiling : Use kinase/GPCR panels to rule out cross-reactivity .
  • Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare activity across enzyme families .

Q. What strategies are effective in minimizing by-products during large-scale synthesis of this compound?

  • Optimization Strategies :

  • Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation and reduce unreacted starting material .
  • Continuous flow reactors : Improve mixing and heat transfer, reducing side products like hydrolyzed acyl chloride .
  • In-line monitoring : Employ FTIR or HPLC to track reaction progress and adjust reagent feed rates dynamically .

Q. How should researchers interpret conflicting spectral data (e.g., unexpected shifts in NMR or MS fragmentation patterns)?

  • Data Contradiction Analysis :

  • Impurity identification : Compare experimental spectra with computational predictions (e.g., DFT for NMR, in silico MS fragmentation) .
  • Isotopic labeling : Synthesize deuterated analogs to confirm peak assignments in complex splitting patterns .
  • Crystallography : Resolve ambiguities via single-crystal X-ray diffraction to validate molecular geometry .

Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent oxidation of the diethylamino group .
  • Biological Assays : Use cell-free systems (e.g., recombinant enzymes) to isolate compound effects from cellular metabolism .
  • Data Reproducibility : Document reaction pH, temperature, and solvent purity (HPLC-grade) to ensure consistency .

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